

# Application Notes: Pomalidomide 4'-alkylC8-acid for PROTAC Synthesis

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## Compound of Interest

Compound Name: Pomalidomide 4'-alkylC8-acid

Cat. No.: B2826291

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## Introduction

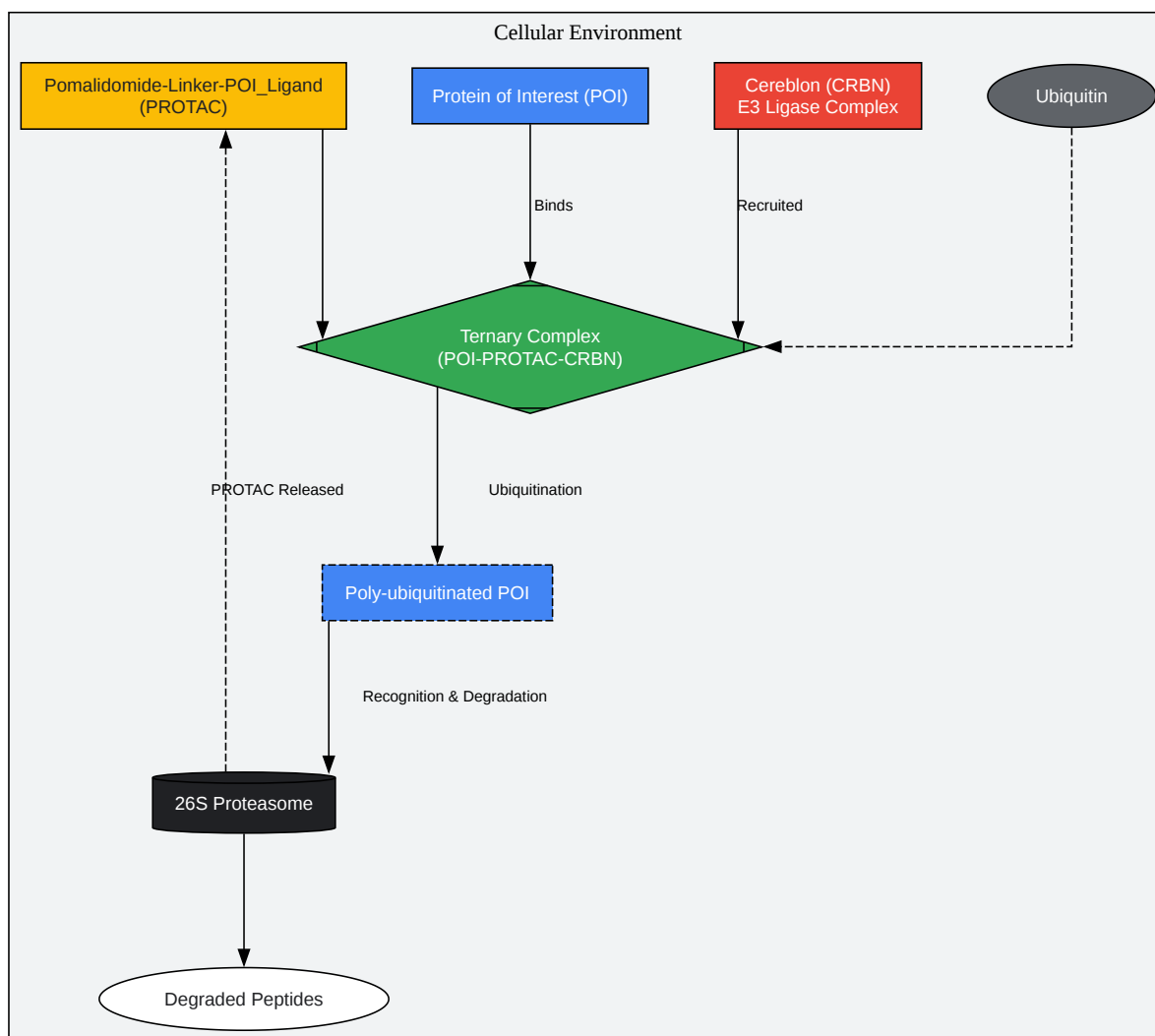
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] [2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] Pomalidomide, an immunomodulatory drug, is a widely used E3 ligase ligand that binds to Cereblon (CRBN).[4][5] This binding is harnessed in PROTAC technology to bring a target protein into proximity with the CRBN E3 ligase complex, leading to the target's ubiquitination and subsequent degradation.[2][4]

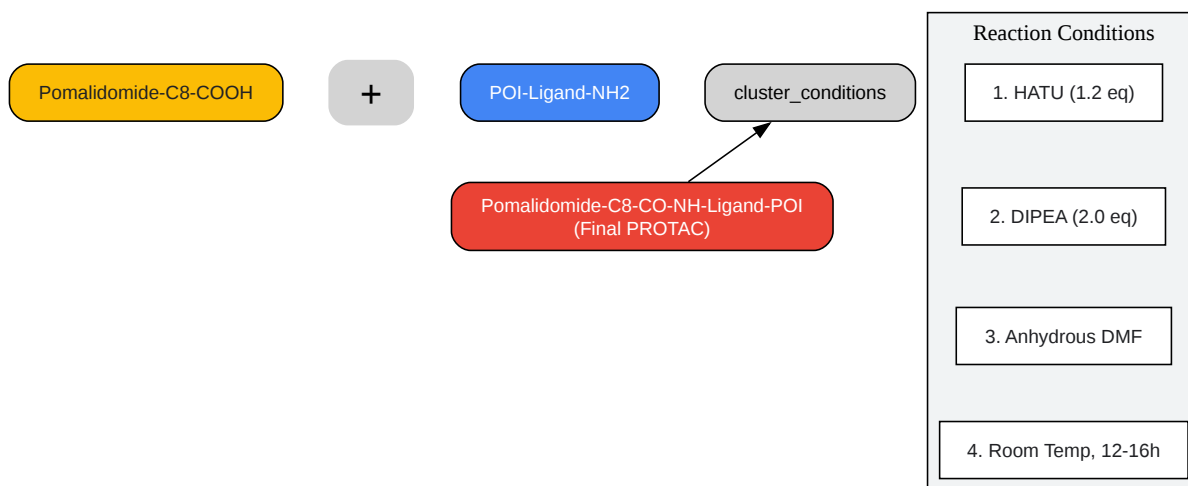
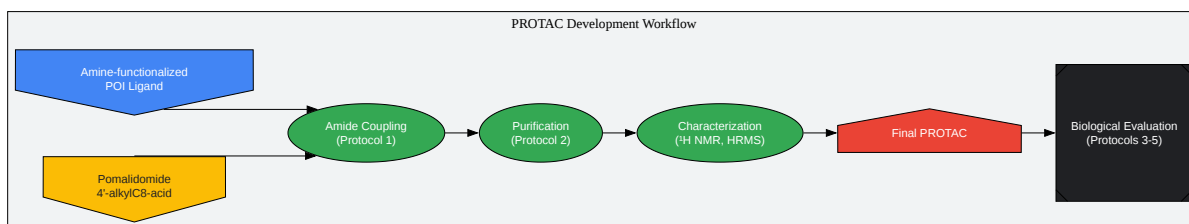
**Pomalidomide 4'-alkylC8-acid** is a functionalized building block designed to streamline PROTAC development. It incorporates the CRBN-recruiting pomalidomide moiety pre-functionalized with an eight-carbon alkyl linker terminating in a carboxylic acid.[6] This provides a convenient handle for conjugation to a POI ligand, typically via amide bond formation, thus accelerating the synthesis of PROTAC libraries for screening and optimization.[7]

## PROTAC Mechanism of Action

The pomalidomide-based PROTAC initiates its action by simultaneously binding to the target POI and the CRBN E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity enables the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.

[2] The PROTAC molecule is not degraded in this catalytic process and can induce the degradation of multiple POI copies.[2]





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